3-(dimethylamino)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide
Description
Properties
IUPAC Name |
3-(dimethylamino)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3OS/c1-22(2)19-5-3-4-17(14-19)20(24)21-15-16-6-10-23(11-7-16)18-8-12-25-13-9-18/h3-5,14,16,18H,6-13,15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNVHZWVZVCWAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C3CCSCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Piperidinyl Moiety: The piperidinyl group can be synthesized through a series of reactions starting from piperidine. This may involve alkylation, reduction, and functional group transformations.
Thianyl Group Introduction: The thianyl group can be introduced via a nucleophilic substitution reaction, where a suitable thianyl precursor reacts with the piperidinyl intermediate.
Benzamide Formation: The final step involves the formation of the benzamide core. This can be achieved through an amide coupling reaction between the piperidinyl-thianyl intermediate and a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(dimethylamino)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with related benzamide derivatives, focusing on structural variations, physicochemical properties, and biological activity.
Piperidine-Linked Benzamides with Heterocyclic Substitutions
Key Observations :
- Thiane vs.
- Thiophene/Pyrazole Systems : Compounds like sc-495081 exhibit distinct electronic profiles due to thiophene’s electron-rich nature, favoring interactions with metalloproteinases (ADAMs) .
- Chlorinated Derivatives : AH-7921’s dichlorophenyl group confers potent opioid receptor affinity but introduces regulatory concerns due to psychoactivity .
Pharmacological Activity in Dopamine Receptor Ligands
Compounds such as 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide () and GR113808 () highlight the role of piperazine/piperidine scaffolds in dopamine D3 receptor binding. Unlike these analogs, the target compound lacks a dichlorophenyl or sulfonamide group, suggesting divergent selectivity. For example:
- GR113808 : A 5-HT4 receptor antagonist with a sulfonamide group and methylindole carboxylate, emphasizing the importance of electronegative substituents for serotonin receptor binding .
Kinase Inhibition and Cytotoxicity
Benzamides like ABT-737 and venetoclax () demonstrate piperazinyl-linked systems for Bcl-2 family protein inhibition. The target compound’s thiane-piperidine scaffold lacks the extended aromaticity or sulfonamide groups critical for kinase inhibition, suggesting a different mechanistic pathway .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(dimethylamino)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via amide coupling between 3-(dimethylamino)benzoic acid and 1-(thian-4-yl)piperidin-4-ylmethanamine. Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst . Optimize solvent polarity (e.g., DMF or dichloromethane) and reaction temperature (20–40°C) to improve yield. Purification via column chromatography (silica gel, eluent: 5–10% methanol in dichloromethane) is recommended .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Coupling Agent | DCC or EDC |
| Catalyst | DMAP (0.1–1.0 eq) |
| Solvent | DMF or DCM |
| Reaction Time | 12–24 hours |
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology : Use 1H/13C NMR to verify the dimethylamino group (singlet at δ 2.8–3.2 ppm for N(CH3)2) and the thian-4-yl piperidine moiety (multiplet for piperidine protons at δ 1.5–2.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]+: ~388.2 g/mol). FT-IR identifies the amide carbonyl stretch (~1650–1680 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodology : Screen for receptor binding (e.g., GPCRs or kinases) using radioligand displacement assays. Test cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7). Assess metabolic stability in liver microsomes to gauge pharmacokinetic viability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data between synthetic batches?
- Methodology : Contaminants (e.g., unreacted starting materials) or stereochemical impurities may cause spectral shifts. Perform HPLC-MS to check purity (>95%). Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. Recrystallize using ethyl acetate/hexane to remove polar by-products .
Q. What strategies are effective for improving the compound’s blood-brain barrier (BBB) permeability in neuropharmacology studies?
- Methodology : Modify lipophilicity (LogP 2–5) by introducing fluorine atoms or reducing hydrogen bond donors. Use PAMPA-BBB assays to predict permeability. Compare with analogs like N-(piperidin-4-ylmethyl)benzamide derivatives, where thian-4-yl enhances BBB penetration via passive diffusion .
Q. How can computational modeling guide the optimization of this compound’s binding affinity for a target protein?
- Methodology : Perform molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., serotonin receptors). Use MD simulations (GROMACS) to assess stability of ligand-protein complexes. Optimize substituents on the benzamide core to enhance hydrogen bonding or π-π stacking .
Q. What experimental approaches address low yields in the final coupling step?
- Methodology :
- Replace DCC with T3P (propylphosphonic anhydride) for higher efficiency.
- Use microwave-assisted synthesis (60°C, 30 min) to accelerate reaction kinetics.
- Pre-activate the carboxylic acid with HOBt (hydroxybenzotriazole) to reduce racemization .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in cytotoxicity assays across different cell lines?
- Methodology : Variability may arise from cell-specific uptake or metabolism. Validate results using flow cytometry to measure apoptosis (Annexin V/PI staining). Perform western blotting to assess target protein expression (e.g., Bcl-2, caspase-3). Cross-reference with pharmacokinetic data (e.g., plasma protein binding) to clarify discrepancies .
Q. What steps can mitigate inconsistent enzymatic inhibition data in kinase assays?
- Methodology : Standardize ATP concentrations (1–10 mM) and pre-incubation times. Use recombinant kinases (vs. cell lysates) to reduce off-target effects. Validate with IC50 curves (dose-response) and compare to positive controls (e.g., staurosporine) .
Comparative Analysis Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
